Ethyl 3-ethoxybenzoylformate
Description
Ethyl 3-ethoxybenzoylformate (C₁₂H₁₄O₅) is an ester derivative of benzoylformic acid, characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the benzoyl group. This compound is primarily utilized in organic synthesis as an intermediate for heterocyclic compounds and pharmaceutical precursors. Its structure combines a benzoylformate backbone with an ethyl ester group, offering reactivity in cyclization and nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 2-(3-ethoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-10-7-5-6-9(8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYZRHHXBJTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxybenzoylformate can be synthesized through the esterification of 3-ethoxybenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the continuous process for the preparation of ethyl formate involves the esterification of ethyl alcohol and formic acid in the presence of a silica gel catalyst. The mixture is fed into a reactor where the esterification takes place at a controlled temperature, followed by rectification to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products:
Oxidation: 3-ethoxybenzoic acid.
Reduction: Ethyl 3-ethoxybenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Ethyl benzoylformate plays a pivotal role in the synthesis of optically active tertiary alcohols, which are essential for various pharmaceutical compounds. A significant study demonstrated a direct asymmetric aldol reaction using ethyl benzoylformate with cyclohexanone as a nucleophile. The reaction yielded high selectivity and optical purity, making it a valuable method for producing intermediates for medications like oxybutynin, which is used to treat overactive bladder conditions. The study reported yields greater than 99% enantiomeric excess (ee) for the final product, showcasing the compound's effectiveness in asymmetric synthesis .
Enantioselective Hydrogenation
Another notable application of ethyl benzoylformate is in enantioselective hydrogenation processes. Research has shown that using modified platinum catalysts (Pt/Al2O3) with cinchonidine can achieve high enantioselectivity when hydrogenating ethyl benzoylformate to produce (R)-ethyl mandelate. The optimization of reaction conditions, including temperature and catalyst concentration, resulted in an enantiomeric excess of up to 85% and a turnover frequency of 109 h under ideal conditions . This process highlights the compound's significance in generating chiral building blocks for pharmaceuticals.
Kinetic Studies and Catalyst Development
Studies focusing on the kinetics of reactions involving ethyl benzoylformate have provided insights into catalyst deactivation mechanisms. The presence of impurities in feed materials was found to significantly affect catalyst performance, necessitating pre-treatment steps such as activated carbon filtration to enhance reaction efficiency . These findings underscore the importance of purity in achieving optimal catalytic performance and highlight potential areas for further research into catalyst design and optimization.
Case Study 1: Asymmetric Synthesis of Oxybutynin Intermediates
- Objective : To synthesize (S)-CHPGA, an intermediate for oxybutynin.
- Method : Direct asymmetric aldol reaction using ethyl benzoylformate.
- Results : Achieved >99% ee with excellent diastereoselectivity.
- : Demonstrated the viability of ethyl benzoylformate in producing pharmaceutical intermediates with high optical purity.
Case Study 2: Enantioselective Hydrogenation
- Objective : To convert ethyl benzoylformate to (R)-ethyl mandelate.
- Method : Hydrogenation over Pt/Al2O3 modified with cinchonidine.
- Results : Maximum enantiomeric excess of 85% achieved; significant insights into catalyst deactivation were obtained.
- : Established a reliable method for producing chiral compounds essential for drug development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 3-ethoxybenzoylformate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. The pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate, which then collapses to release the products.
Comparison with Similar Compounds
Ethyl 3-Methoxybenzoylformate
The closest structural analog is ethyl 3-methoxybenzoylformate , which substitutes the ethoxy group with a methoxy (-OCH₃) moiety. Key differences include:
The ethoxy group’s bulkiness reduces solubility in polar solvents compared to the methoxy analog. However, its extended alkyl chain may enhance stability in nonpolar reaction environments.
Other Benzoylformate Esters
- Ethyl Benzoylformate (Unsubstituted) : Lacking substituents on the benzene ring, this compound exhibits higher reactivity in electrophilic aromatic substitution but lower steric hindrance.
- Ethyl 4-Ethoxybenzoylformate : A positional isomer with the ethoxy group at the 4-position. The para-substitution may alter electronic effects, favoring resonance stabilization over ortho/para-directing reactivity.
Biological Activity
Ethyl 3-ethoxybenzoylformate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its ethoxy group and benzoyl moiety, which contribute to its reactivity and biological activity. The compound can be synthesized through various methods, including enzymatic and chemical approaches. Notably, the use of actinobacteria for asymmetric biocatalysis has been highlighted as an effective method for producing chiral intermediates from this compound .
Biological Activities
The biological activities of this compound encompass several key areas:
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzoylformate exhibit significant antimicrobial properties. For instance, studies indicate that certain propenylbenzene derivatives show fungistatic activity against Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 37 to 124 μg/mL . this compound's structure may enhance its interaction with microbial membranes, contributing to its efficacy.
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Propenylbenzene derivatives have shown high antiradical activity, with effective concentrations (EC50) reported between 19 to 31 μg/mL, suggesting that this compound may possess similar properties due to structural similarities .
3. Anticancer Potential
Antiproliferative studies have indicated that compounds related to this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). These findings suggest potential therapeutic applications in cancer treatment .
Case Studies
Several studies have explored the biological activities of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
